molecular formula C9H10N2 B15209460 3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine CAS No. 464180-73-2

3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine

Cat. No.: B15209460
CAS No.: 464180-73-2
M. Wt: 146.19 g/mol
InChI Key: DAMLTCGIAAAEAP-UHFFFAOYSA-N
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Description

3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyrrole ring fused to a pyridine ring, with two methyl groups attached at the 3rd and 7th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,3-diethoxy-propyne with cyclopentylamine in the presence of copper chloride and 6-methylpicolinic acid can yield the desired compound . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxone: Used for oxidation reactions.

    Sodium borohydride: Used for reduction reactions.

    Copper chloride: Used as a catalyst in cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with oxone can yield carbonyl-containing derivatives, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine include:

Uniqueness

This compound is unique due to its specific substitution pattern and its potent activity against FGFRs. This makes it a valuable compound for the development of targeted cancer therapies and other biomedical applications.

Properties

CAS No.

464180-73-2

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

3,7-dimethylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H10N2/c1-7-6-10-9-8(7)4-3-5-11(9)2/h3-6H,1-2H3

InChI Key

DAMLTCGIAAAEAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C1=CC=CN2C

Origin of Product

United States

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